3-Fluoro-5-nitrobenzohydrazide
Description
3-Fluoro-5-nitrobenzohydrazide is a fluorinated aromatic hydrazide derivative characterized by a nitro group (-NO₂) at the 5-position and a fluorine atom at the 3-position of the benzene ring. This compound is widely used as a key intermediate in organic synthesis, particularly for preparing hydrazones and other nitrogen-containing heterocycles . Its molecular formula is C₇H₅FN₃O₃, and it is structurally related to benzohydrazide derivatives, which are notable for their applications in pharmaceuticals and agrochemicals. The presence of electron-withdrawing groups (fluoro and nitro) enhances its reactivity in nucleophilic substitution and condensation reactions, making it valuable for constructing complex molecules .
Properties
IUPAC Name |
3-fluoro-5-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNUPFUZCUCDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitrobenzohydrazide typically involves the nitration of 3-fluorobenzohydrazide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydrazide group may be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of azides or other oxidized derivatives.
Reduction: Formation of 3-fluoro-5-aminobenzohydrazide.
Substitution: Formation of substituted benzohydrazides with various functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
3-Fluoro-5-nitrobenzohydrazide has shown promising results in antimicrobial assays. A study demonstrated that derivatives of benzohydrazides exhibit significant inhibitory effects against various pathogenic microorganisms, including resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for some derivatives were notably low, indicating high potency against these pathogens .
Cytotoxicity and Antitumor Activity
Research has indicated that compounds related to this compound possess cytotoxic properties. For example, certain hydrazone derivatives have been evaluated for their anticancer potential, with studies showing that modifications to the hydrazide structure can enhance their activity against tumor cells. The IC50 values obtained from cytotoxicity assays suggest that these compounds could be further explored as potential anticancer agents .
Synthesis of Novel Compounds
This compound serves as a versatile building block in the synthesis of various novel compounds. It can be reacted with different aldehydes to produce hydrazone derivatives, which have been characterized for their biological activities. These derivatives often exhibit enhanced properties compared to their parent compounds due to the introduction of different functional groups .
Optoelectronic Applications
The compound has been investigated for its nonlinear optical (NLO) properties, making it a candidate for applications in optoelectronic devices. The structural characteristics of hydrazides allow them to exhibit significant optical susceptibilities, which are essential for applications such as frequency doubling and optical switching . The Z-scan technique has been employed to measure these properties, demonstrating the potential use of this compound in advanced optical materials .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli O157:H7 | 0.49 |
| Staphylococcus aureus | 0.98 | |
| Salmonella typhimurium | 0.75 |
Table 2: Cytotoxicity Results for Hydrazone Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| N′-(3-Fluorobenzylidene)-3-nitrobenzohydrazide | CCD 841 CoN (human intestinal epithelial) | 210.23 |
| MCF-7 (breast cancer) | 150.00 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of fluoro-benzimidazole derivatives highlighted the efficacy of certain hydrazides against gastrointestinal pathogens. The results indicated that modifications to the benzohydrazide structure significantly influenced antimicrobial activity, with some compounds showing MIC values lower than those of standard antibiotics .
Case Study 2: Synthesis and Characterization
Another research effort focused on synthesizing novel hydrazone derivatives from this compound and assessing their biological properties. The study utilized various spectroscopic methods (FT-IR, NMR) to characterize the synthesized compounds and evaluate their potential as drug candidates due to their enhanced biological activities compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-nitrobenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluorine atom can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Key Observations:
Reactivity Differences :
- Hydrazide vs. Aldehyde : Unlike aldehydes (e.g., 3-Fluoro-5-nitrobenzaldehyde), this compound participates in hydrazone formation via its hydrazide group, enabling covalent linkages with carbonyl-containing compounds . Aldehydes, however, are more reactive toward nucleophilic additions (e.g., forming imines).
- Electron-Withdrawing Effects : The nitro group in this compound enhances electrophilic aromatic substitution at the 4-position, whereas methoxymethoxy groups in analogs like 3-Fluoro-5-(methoxymethoxy)benzaldehyde provide steric hindrance and alter solubility .
Physicochemical Properties
- Solubility: The hydrazide group in this compound improves water solubility compared to non-polar analogs like 2-Fluoro-5-iodotoluene .
- Stability : Nitro-containing compounds (e.g., 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde) are thermally unstable under acidic conditions, whereas hydrazides exhibit greater thermal resilience .
Biological Activity
3-Fluoro-5-nitrobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and various research findings related to its activity against different pathogens, particularly focusing on its antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluoro-5-nitrobenzoic acid with hydrazine derivatives. The reaction conditions can vary, but common methods include refluxing in ethanol or using microwave-assisted synthesis to enhance yield and purity. The final product is usually characterized by techniques such as NMR, IR spectroscopy, and mass spectrometry.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial strains. In a study assessing a series of nitrobenzohydrazide derivatives, it was found that certain modifications could enhance their activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL | |
| Pseudomonas aeruginosa | 32 μg/mL |
The above table illustrates the effectiveness of this compound against selected bacterial strains. The compound exhibited varying degrees of activity, indicating its potential as a lead compound for further development.
Antitubercular Activity
In addition to its broad-spectrum antimicrobial properties, this compound has shown promising antitubercular activity. A derivative with a similar structure was tested against Mycobacterium tuberculosis, demonstrating an MIC of 4 μg/mL against both wild-type and rifampicin-resistant strains . This highlights the potential for structural modifications to improve efficacy against resistant strains.
Case Study 1: Antimycobacterial Evaluation
A recent study synthesized a series of hydrazides, including derivatives of this compound, and evaluated their antitubercular activities. The most potent derivative showed an MIC value comparable to existing first-line tuberculosis treatments, suggesting that further optimization could yield new therapeutic agents .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of nitrobenzohydrazides revealed that modifications at the benzene ring significantly influence biological activity. For instance, the introduction of electron-withdrawing groups enhanced antibacterial potency, while specific substitutions were critical for maintaining low toxicity profiles in mammalian cell lines .
Research Findings
Recent investigations have utilized molecular docking studies to predict the binding affinities of this compound derivatives with various biological targets. These studies have indicated favorable interactions with enzymes involved in bacterial metabolism and DNA replication processes .
Table 2: Molecular Docking Results
| Compound | Target Protein | Binding Energy (kcal/mol) | Remarks |
|---|---|---|---|
| This compound | DNA Gyrase | -7.2 | Strong interaction observed |
| RNA Polymerase | -6.8 | Moderate affinity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
